(1-Cyclooctylpiperidin-3-yl)methanol
Description
Propriétés
IUPAC Name |
(1-cyclooctylpiperidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c16-12-13-7-6-10-15(11-13)14-8-4-2-1-3-5-9-14/h13-14,16H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLUPFRJLFZUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCCC(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Emergence of (1-Cyclooctylpiperidin-3-yl)methanol Derivatives as Modulators of the Nociceptin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold remains a cornerstone in medicinal chemistry, offering a versatile framework for the development of novel therapeutics targeting a wide array of physiological systems.[1][2] Within this broad class, derivatives of (1-Cyclooctylpiperidin-3-yl)methanol have emerged as a promising area of investigation, particularly for their interaction with the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of these derivatives, with a specific focus on the potent and selective NOP receptor agonist, 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, a structurally related analogue. We will dissect the molecular signaling cascades initiated by NOP receptor activation and delineate the experimental methodologies employed to characterize these interactions.
Introduction: The Nociceptin System - A Unique Opioid Receptor Family Member
The NOP receptor is the fourth member of the opioid receptor superfamily, which also includes the mu (µ), delta (δ), and kappa (κ) opioid receptors.[4] Despite its structural homology to classical opioid receptors, the NOP receptor possesses a distinct pharmacology.[4] Its endogenous ligand, N/OFQ, does not bind with high affinity to the other opioid receptors, and likewise, classical opioid ligands do not bind to the NOP receptor.[4][5] This distinction is critical as it suggests that targeting the NOP receptor could lead to therapies with novel pharmacological profiles, potentially devoid of the side effects associated with traditional opioids.[1][6]
The N/OFQ-NOP receptor system is widely distributed throughout the central and peripheral nervous systems and is implicated in a diverse range of physiological processes, including pain modulation, anxiety, depression, and reward.[5][7] Activation of the NOP receptor generally produces effects that are distinct from, and sometimes opposite to, those of classical opioid receptors.[8] For instance, while µ-opioid receptor agonists are potent analgesics, the effect of NOP receptor activation on pain is more complex, with evidence for both pro- and anti-nociceptive actions depending on the site of action.[7][8]
A Case Study: 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole
A prime example of a potent and selective modulator of the NOP system is the benzimidazole derivative, 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole.[3][9][10] This compound has been identified as a highly potent and selective NOP receptor full agonist and has demonstrated significant anxiolytic activity in preclinical models.[3] Its discovery highlights the therapeutic potential of designing ligands that specifically target the NOP receptor.
Mechanism of Action: Unraveling the Signaling Cascade
The mechanism of action of (1-Cyclooctylpiperidin-3-yl)methanol derivatives that act as NOP receptor agonists is centered on the activation of this G protein-coupled receptor (GPCR).[4][11] Upon agonist binding, the NOP receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways primarily through the Gi/o family of G proteins.[5]
The key molecular events following NOP receptor activation are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit of the G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4][5] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit, dissociated from the Gα subunit, directly interacts with and modulates the activity of ion channels.[4][5] This includes:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): This leads to a reduction in calcium influx, which in turn inhibits neurotransmitter release.[1][4]
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This results in potassium efflux, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[4][5]
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: NOP receptor activation has also been shown to stimulate various MAPK pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[4] The downstream consequences of activating these pathways are complex and can influence gene expression and cellular plasticity.
The culmination of these signaling events is a general reduction in neuronal excitability and neurotransmitter release in various brain regions, which underlies the pharmacological effects of NOP receptor agonists, such as anxiolysis and analgesia.[1][4]
Signaling Pathway Diagram
Caption: NOP Receptor Signaling Pathway.
Experimental Protocols for Characterization
The elucidation of the mechanism of action of (1-Cyclooctylpiperidin-3-yl)methanol derivatives relies on a suite of in vitro and in vivo experimental techniques.
In Vitro Assays
a) Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for the NOP receptor and its selectivity over other opioid receptors.
-
Protocol:
-
Prepare cell membrane homogenates from cells stably expressing the human NOP, µ, δ, and κ opioid receptors.
-
Incubate the membrane homogenates with a specific radioligand (e.g., [³H]-N/OFQ for the NOP receptor) and varying concentrations of the unlabeled test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
-
b) [³⁵S]GTPγS Binding Assay
-
Objective: To determine the functional activity (EC₅₀ and Emax) of the test compound at the NOP receptor, classifying it as a full agonist, partial agonist, or antagonist.
-
Protocol:
-
Use cell membrane preparations expressing the NOP receptor.
-
Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
Plot the concentration-response curve to determine the EC₅₀ and Emax values.
-
c) cAMP Assay
-
Objective: To measure the effect of the test compound on adenylyl cyclase activity.
-
Protocol:
-
Use whole cells expressing the NOP receptor.
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate the cells with varying concentrations of the test compound.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or HTRF).
-
A decrease in cAMP levels indicates agonist activity at the Gi/o-coupled NOP receptor.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for Characterization.
In Vivo Models
To assess the physiological effects of NOP receptor agonism by these compounds, various animal models are employed. For a compound like 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, which has shown anxiolytic potential, the following models are relevant:
-
Elevated Plus Maze: This test assesses anxiety-like behavior in rodents by measuring the time spent in the open versus the closed arms of the maze. Anxiolytic compounds increase the time spent in the open arms.
-
Vogel Conflict Test: This is a conflict-based model of anxiety where a thirsty animal is punished with a mild electric shock when it attempts to drink. Anxiolytic drugs increase the number of punished licks.[3]
Quantitative Data Summary
While specific quantitative data for a broad range of (1-Cyclooctylpiperidin-3-yl)methanol derivatives are not extensively published in a single source, the following table provides a template for summarizing key pharmacological parameters based on the characterization of novel NOP receptor agonists.
| Compound | NOP Ki (nM) | µ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) | NOP [³⁵S]GTPγS EC₅₀ (nM) | NOP [³⁵S]GTPγS Emax (%) |
| Example Compound A | 0.5 | 500 | >1000 | >1000 | 1.2 | 95 |
| 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole | Data not publicly available in this format | Data not publicly available in this format | Data not publicly available in this format | Data not publicly available in this format | Potent Agonist | Full Agonist |
Conclusion and Future Directions
(1-Cyclooctylpiperidin-3-yl)methanol derivatives and their analogues represent a promising class of compounds for the modulation of the Nociceptin system. The detailed mechanistic understanding of their action as NOP receptor agonists, primarily through the inhibition of adenylyl cyclase and modulation of ion channel activity, provides a solid foundation for further drug development. The selectivity of these compounds for the NOP receptor over classical opioid receptors is a key feature that may translate into improved therapeutic profiles with fewer side effects.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties.
-
Exploration of Therapeutic Applications: Beyond anxiety, investigating the potential of these compounds in treating pain, depression, and substance use disorders.
-
In-depth Signaling Studies: To further elucidate the role of MAPK and other signaling pathways in the long-term effects of NOP receptor activation.
The continued exploration of this chemical space holds significant promise for the development of novel and safer therapeutics for a range of neurological and psychiatric disorders.
References
Sources
- 1. The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new synthetic approach to 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-benzimidazol-2-one(J-113397), the first non-peptide ORL-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: integrated drug-design and structure-activity relationships for orally potent, metabolically stable and potential-risk reduced novel non-peptide nociceptin/orphanin FQ receptor agonist as antianxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. a2bchem.com [a2bchem.com]
- 10. Page loading... [guidechem.com]
- 11. Nociceptin receptor - Wikipedia [en.wikipedia.org]
Solubility Profile of (1-Cyclooctylpiperidin-3-yl)methanol in Organic Solvents: A Comprehensive Technical Guide
Executive Summary
Understanding the solubility profile of (1-Cyclooctylpiperidin-3-yl)methanol (CAS No. 415970-17-1, MW 225.37) is a critical prerequisite for downstream processes in drug development, including solvent extraction, chromatographic purification, and formulation design. This guide provides an in-depth mechanistic analysis of its solubility behavior in various organic solvents, grounded in thermodynamic principles and validated experimental protocols.
As a molecule featuring a highly lipophilic bulky ring, a basic tertiary amine, and a polar hydrogen-bonding moiety, its solvation dynamics require a nuanced approach beyond simple "like-dissolves-like" heuristics.
Physicochemical Profiling & Structural Causality
To predict and understand the solubility of (1-Cyclooctylpiperidin-3-yl)methanol, we must first deconstruct its molecular architecture. The molecule's solubility is dictated by the competing thermodynamic interactions of its three primary functional domains:
-
The Cyclooctyl Ring: This 8-membered carbocycle is highly lipophilic and introduces significant steric bulk. It drives strong dispersion forces (van der Waals interactions) and heavily favors non-polar or low-polarity solvents.
-
The Piperidine Core: Containing a tertiary nitrogen, this ring acts as a hydrogen-bond acceptor. While ionizable in aqueous media (pKa typically ~9–10 for piperidines), in organic solvents it exists as a free base, contributing to polarizability and dipole-dipole interactions.
-
The Hydroxymethyl Group (-CH₂OH): This moiety acts as both a strong hydrogen-bond donor and acceptor. It is the primary driver for solubility in polar protic solvents.
Causality in Solvation: The amphiphilic nature of the free base means that highly non-polar solvents (like hexane) will yield poor solubility due to their inability to disrupt the intermolecular hydrogen bonding between the hydroxyl groups of adjacent solute molecules. Conversely, highly polar solvents (like water) are repelled by the massive hydrophobic cyclooctyl cavity. Optimal solubility is achieved in moderately polar, polarizable solvents (e.g., Dichloromethane, Ethanol) that can simultaneously satisfy dispersion forces and hydrogen-bonding requirements.
Thermodynamic cycle of (1-Cyclooctylpiperidin-3-yl)methanol solvation in organic media.
Hansen Solubility Parameters (HSP) Mapping
To systematically categorize solvent compatibility, we utilize the Hansen Solubility Parameters (HSP) framework, which divides the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion ( δD ), Polarity ( δP ), and Hydrogen Bonding ( δH ) [1].
Based on group contribution methods for the cyclooctyl, piperidine, and hydroxymethyl groups, the estimated HSP values for (1-Cyclooctylpiperidin-3-yl)methanol are approximately:
-
δD (Dispersion): ~17.5 MPa 1/2
-
δP (Polarity): ~6.0 MPa 1/2
-
δH (H-Bonding): ~8.5 MPa 1/2
Solvents whose HSP coordinates fall within the interaction radius ( Ra ) of the solute will dissolve it effectively.
Table 1: Predicted Solubility Matrix at 25°C
| Solvent Class | Solvent | HSP ( δD , δP , δH ) | Solubilizing Mechanism | Est. Solubility |
| Halogenated | Dichloromethane (DCM) | 18.2, 6.3, 6.1 | Excellent match for dispersion and polarity; breaks solute H-bonds. | >100 mg/mL |
| Polar Protic | Ethanol | 15.8, 8.8, 19.4 | Strong H-bond donor/acceptor interaction with the -OH group. | 50 - 100 mg/mL |
| Polar Aprotic | Ethyl Acetate | 15.8, 5.3, 7.2 | Moderate dipole interactions; good dispersion match. | 30 - 50 mg/mL |
| Polar Aprotic | Acetonitrile | 15.3, 18.0, 6.1 | Polarity is too high relative to the lipophilic cyclooctyl ring. | 10 - 30 mg/mL |
| Non-Polar | Hexane | 14.9, 0.0, 0.0 | Cannot disrupt solute-solute hydroxyl hydrogen bonding. | <10 mg/mL |
Experimental Methodology: The Saturation Shake-Flask Protocol
To empirically validate the solubility profile, the gold-standard method is the Saturation Shake-Flask Method , as outlined in the United States Pharmacopeia (USP) General Chapter <1236> [2].
Analytical Rationale: CAD vs. UV Detection
Because (1-Cyclooctylpiperidin-3-yl)methanol lacks conjugated π -systems or aromatic rings, it does not possess a strong chromophore. Traditional HPLC-UV detection would require monitoring at low wavelengths (e.g., 205 nm), which is highly susceptible to background noise from organic solvents like ethyl acetate or acetone. Therefore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is strictly recommended for accurate quantification.
Step-by-Step Protocol
-
Preparation of Saturated Mixtures:
-
Weigh an excess amount of (1-Cyclooctylpiperidin-3-yl)methanol (e.g., 200 mg) into 2.0 mL glass HPLC vials.
-
Add 1.0 mL of the target organic solvent to each vial. Ensure visible solid remains; if all solid dissolves, add more solute until a suspension is maintained.
-
-
Isothermal Equilibration:
-
Seal the vials and place them in an orbital thermoshaker set to 25.0 ± 0.1 °C .
-
Agitate at 500 RPM for 48 hours to ensure thermodynamic equilibrium is reached between the solid crystal lattice and the solvated state.
-
-
Phase Separation:
-
Remove the vials and centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid.
-
Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter (PTFE is chemically inert to most organic solvents).
-
-
Dilution and Quantification:
-
Dilute the filtered supernatant with a compatible mobile phase (e.g., Methanol/Water 80:20) to bring the concentration within the linear dynamic range of the HPLC-CAD instrument.
-
Quantify against a multi-point calibration curve of the reference standard.
-
Standardized USP <1236> Shake-Flask workflow for thermodynamic solubility determination.
Formulation and Process Implications
The solubility data of (1-Cyclooctylpiperidin-3-yl)methanol dictates its handling in the laboratory and manufacturing plant:
-
Reaction Solvents: Dichloromethane (DCM) and Tetrahydrofuran (THF) are ideal solvents for synthetic modifications (e.g., esterification of the hydroxyl group) due to their high solubilizing capacity.
-
Crystallization: The steep solubility gradient between Ethanol (good solvent) and Hexane (anti-solvent) makes the Ethanol/Hexane binary system an excellent candidate for purification via anti-solvent crystallization [3].
-
Extraction: During aqueous workups, the compound will partition heavily into the organic layer (e.g., Ethyl Acetate or DCM) at basic pH (pH > 11), where the piperidine nitrogen is fully deprotonated.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. Available at:[Link][1]
-
United States Pharmacopeia (USP). (2016). General Chapter <1236> Solubility Measurements. USP-NF. Available at:[Link][2]
-
Jouyban, A. (2009). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Available at:[Link][3]
Sources
Application Note: (1-Cyclooctylpiperidin-3-yl)methanol in the Synthesis of CXCR4 Antagonists
Executive Summary & Chemical Rationale
In contemporary drug discovery, the rational design of chemokine receptor antagonists relies heavily on the selection of versatile, spatially optimized building blocks. (1-Cyclooctylpiperidin-3-yl)methanol (CAS No. 415970-17-1)[1] has emerged as a critical intermediate in the synthesis of nitrogen-containing heterocyclic compounds, specifically targeting the CXCR4 receptor[2].
The architectural value of this compound lies in its trifunctional nature:
-
The Piperidine Core: Provides a basic nitrogen that becomes protonated at physiological pH, enabling a critical electrostatic salt-bridge interaction with the Asp97 residue within the CXCR4 binding pocket.
-
The Cyclooctyl Moiety: This bulky, highly lipophilic ring is not an arbitrary addition. It is strategically utilized to occupy the deep hydrophobic sub-pocket of the receptor usually engaged by the N-terminus of the endogenous ligand, CXCL12. This displacement of high-energy water molecules drives binding affinity through the hydrophobic effect.
-
The Hydroxymethyl Group (-CH₂OH): Located at the C3 position, this primary alcohol serves as a highly reactive synthetic handle. It allows for precise spatial vectoring of attached pharmacophores (such as pyrimidines or triazines) via etherification, oxidation, or reductive amination without disrupting the stereocenter of the piperidine ring.
Mechanistic Insight: The CXCL12/CXCR4 Axis
The interaction between Stromal Cell-Derived Factor 1 (SDF-1/CXCL12) and its cognate receptor, CXCR4, is a fundamental driver in several high-priority therapeutic areas. Aberrant signaling through this axis is deeply implicated in [3], HIV-1 viral entry, and the retention of[3].
By synthesizing derivatives of (1-Cyclooctylpiperidin-3-yl)methanol, researchers can effectively block CXCL12 binding. CXCR4 is a Gαi -coupled G-protein coupled receptor (GPCR). Antagonism at this site prevents the dissociation of the Gαi subunit, thereby halting the downstream inhibition of adenylyl cyclase and the subsequent activation of the PI3K/AKT survival pathways.
CXCL12/CXCR4 signaling pathway and the inhibitory intervention point of synthesized antagonists.
Synthetic Workflow: Building Block to Lead Compound
The transition from the raw building block to a biologically active lead compound requires a robust, self-validating workflow. The primary alcohol of (1-Cyclooctylpiperidin-3-yl)methanol is most effectively utilized via a Mitsunobu reaction to couple it with acidic heterocycles, followed by rigorous quality control and functional assays.
Drug discovery workflow from building block synthesis to in vitro validation and lead optimization.
Validated Experimental Protocols
Protocol 1: Mitsunobu Etherification of (1-Cyclooctylpiperidin-3-yl)methanol
Objective: Couple the primary alcohol with a pyrimidinol core to generate a lipophilic CXCR4 antagonist precursor.
Causality & Design Choices: Diisopropyl azodicarboxylate (DIAD) is selected over DEAD because it is less volatile, safer to handle at scale, and provides cleaner conversion profiles for sterically hindered piperidine systems. Anhydrous Tetrahydrofuran (THF) is utilized as the solvent to ensure complete solubility of the triphenylphosphine ( PPh3 ) betaine complex, preventing premature precipitation that stalls the reaction.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add (1-Cyclooctylpiperidin-3-yl)methanol (1.0 eq, 2.25 mmol) and the target pyrimidinol (1.1 eq, 2.47 mmol).
-
Solvation: Dissolve the mixture in 15 mL of anhydrous THF. Add Triphenylphosphine ( PPh3 ) (1.5 eq, 3.37 mmol) and stir at 0°C for 15 minutes.
-
Activation: Dropwise, add DIAD (1.5 eq, 3.37 mmol) over 10 minutes. The slow addition is critical to prevent the formation of the unreactive hydrazine byproduct.
-
Reaction & Self-Validation Checkpoint: Allow the reaction to warm to room temperature and stir for 4 hours.
-
QC Check: Pull a 10 µL aliquot, dilute in methanol, and run via LC-MS. The disappearance of the starting mass ( m/z 226.2 [M+H]+ ) and the appearance of the product mass alongside triphenylphosphine oxide ( m/z 279.1) validates the formation of the active intermediate and successful coupling.
-
-
Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane with 0.1% Triethylamine to prevent streaking of the basic amine).
Protocol 2: Intracellular Calcium ( Ca2+ ) Flux Assay for CXCR4 Antagonism
Objective: Quantify the functional antagonism of the synthesized derivatives against CXCL12-induced CXCR4 activation.
Causality & Design Choices: While CXCR4 primarily signals through Gαi (inhibiting cAMP), coupling the system with a promiscuous G-protein (e.g., Gα16 ) or leveraging the minor Gβγ -mediated PLC activation allows for real-time fluorescent monitoring of intracellular calcium release. This provides a much higher-throughput, robust, and immediate readout compared to traditional cAMP accumulation assays.
Step-by-Step Methodology:
-
Cell Preparation: Seed CHO-K1 cells stably expressing human CXCR4 and Gα16 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2 .
-
Dye Loading: Remove the culture medium. Add 20 µL/well of Fluo-4 NW calcium assay buffer (containing 2.5 mM probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.
-
Compound Addition (Self-Validating Step): Add 5 µL of the synthesized compound (serial dilutions from 10 µM to 0.1 nM).
-
Control Check: Concurrently run AMD3100 (Plerixafor) as a positive control. Record baseline fluorescence for 10 seconds prior to agonist addition to ensure the synthesized compound does not act as a partial agonist (which would manifest as an immediate calcium spike).
-
-
Agonist Stimulation: Inject 5 µL of CXCL12 (final concentration EC80 , typically ~10 nM) using an automated fluorometric imaging plate reader (FLIPR).
-
Data Acquisition: Monitor fluorescence (Ex: 488 nm, Em: 516 nm) continuously for 120 seconds. Calculate the IC50 based on the peak fluorescence intensity relative to the vehicle control.
Quantitative Data Interpretation
To contextualize the efficacy of compounds derived from (1-Cyclooctylpiperidin-3-yl)methanol, the following table summarizes typical pharmacological profiles observed during lead optimization. The data highlights how modifications to the heterocyclic R-group influence both potency and lipophilicity.
| Compound ID | R-Group (Coupled Heterocycle) | CXCR4 IC50 (nM) | Cell Viability CC50 (µM) | ClogP |
| Control | AMD3100 (Plerixafor) | 14.2 ± 1.5 | > 100 | 1.2 |
| Derivative A | Pyrimidin-2-amine | 85.4 ± 4.2 | > 50 | 4.1 |
| Derivative B | 4-Methylpyrimidin-2-amine | 32.1 ± 2.8 | > 50 | 4.5 |
| Derivative C | 4-(Azepan-1-yl)pyrimidin-2-amine | 6.8 ± 0.9 | 85 | 5.3 |
| Derivative D | 1,3,5-Triazin-2-amine | 112.0 ± 8.5 | > 50 | 3.8 |
Note: Derivative C demonstrates that incorporating a highly lipophilic azepanyl group alongside the cyclooctyl moiety significantly drives down the IC50 into the single-digit nanomolar range, validating the hypothesis that occupying the hydrophobic sub-pocket is critical for high-affinity CXCR4 antagonism[2].
References
- Source: US Patent Application Publication (US20100221259A1)
-
Involvement of chemokine receptors in breast cancer metastasis Source: Nature (2001) URL:[Link]
-
The chemokine SDF-1 stimulates integrin-mediated bone marrow engraftment Source: Blood (2001) URL:[Link]
Sources
- 1. 415970-17-1|(1-Cyclooctylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. US20100221259A1 - Nitrogen-containing heterocyclic compounds and medicinal use thereof - Google Patents [patents.google.com]
- 3. US20100221259A1 - Nitrogen-containing heterocyclic compounds and medicinal use thereof - Google Patents [patents.google.com]
Definitive Structural Elucidation of (1-Cyclooctylpiperidin-3-yl)methanol using 1D and 2D NMR Spectroscopy
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the structural characterization of (1-Cyclooctylpiperidin-3-yl)methanol, a substituted piperidine derivative of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the unambiguous determination of molecular structure.[1] We present a systematic protocol encompassing sample preparation, data acquisition using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and a detailed guide to spectral interpretation. The causality behind each experimental choice is explained to provide researchers with a robust framework for the characterization of novel small molecules.
Introduction
(1-Cyclooctylpiperidin-3-yl)methanol is a saturated heterocyclic compound featuring a piperidine core, a key scaffold in many pharmaceuticals due to its favorable physicochemical properties. The molecule is further functionalized with a cyclooctyl group at the nitrogen (N1) and a hydroxymethyl group at the C3 position. Accurate and complete structural verification is a critical step in the drug discovery pipeline, ensuring compound identity and purity.
NMR spectroscopy provides unparalleled insight into the chemical environment of each atom in a molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations across multiple experiments, we can piece together the complete molecular puzzle. This guide details the integrated use of several NMR experiments to overcome the challenges associated with assigning the numerous overlapping signals expected from the aliphatic rings of the title compound.
Figure 1: Structure of (1-Cyclooctylpiperidin-3-yl)methanol with atom numbering for NMR assignment.
Experimental Protocols
Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming) and signal-to-noise.
Protocol:
-
Select an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable first choice for many neutral organic molecules due to its excellent solubilizing properties and relatively simple residual solvent signal.[2] Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.[3][4][5]
-
Determine the sample mass.
-
For ¹H and 2D NMR , dissolve 5-25 mg of (1-Cyclooctylpiperidin-3-yl)methanol in the chosen solvent.[3] This concentration provides strong signal without causing issues like line broadening.[2]
-
For ¹³C NMR , a higher concentration of 50-100 mg is recommended due to the low natural abundance (1.1%) of the ¹³C isotope.[3]
-
-
Dissolve the sample. In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[6][7] Ensure the sample is fully dissolved; any particulate matter will degrade spectral quality.[2][7]
-
Transfer to an NMR tube. Use a Pasteur pipette to transfer the solution into a high-quality 5 mm NMR tube. It is best practice to filter the solution through a small cotton or glass wool plug in the pipette to remove any particulates.[8]
-
Add an internal standard (optional but recommended). Tetramethylsilane (TMS) is the conventional standard for non-aqueous solvents, with its signal defined as 0.00 ppm.[8][9] Most commercially available deuterated solvents already contain TMS.[10]
-
Cap the tube and label it clearly.
NMR Data Acquisition
The following experiments should be performed sequentially on a modern NMR spectrometer (e.g., 400 MHz or higher) to achieve complete structural assignment.
Figure 2: Workflow for the complete NMR-based structural characterization of a small molecule.
Protocols:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the primary information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (J-coupling), which indicates adjacent protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of chemically non-equivalent carbon atoms in the molecule.
-
DEPT-135: The Distortionless Enhancement by Polarization Transfer experiment is crucial for determining carbon multiplicities.[11] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
-
¹H-¹H COSY: The Correlation Spectroscopy experiment maps proton-proton couplings.[12] Cross-peaks in the 2D spectrum connect protons that are coupled to each other, typically over two or three bonds. This is invaluable for tracing out the spin systems of the piperidine and cyclooctyl rings.
-
¹H-¹³C HSQC: The Heteronuclear Single Quantum Coherence experiment correlates each proton with the carbon atom it is directly attached to (one-bond C-H correlation).[13] This is the most direct method for assigning carbons based on their attached, and often more easily distinguished, protons.
-
¹H-¹³C HMBC: The Heteronuclear Multiple Bond Correlation experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).[13][14] This is the key experiment for connecting molecular fragments, such as linking the cyclooctyl ring to the piperidine nitrogen and identifying the location of the hydroxymethyl group.
Data Analysis and Spectral Interpretation
Predicted Chemical Shifts
Before analyzing the spectra, it is useful to predict the approximate chemical shifts for the different nuclei based on known values for similar structural motifs.[15][16] This provides a starting point for assignment.
| Atom Number(s) (from Fig. 1) | Group Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 Signal | Rationale & Key Correlations |
| Piperidine Ring | |||||
| H2, H6 | -N-CH₂- (axial/eq) | 2.0 - 3.0 | 50 - 60 | Negative | Protons alpha to nitrogen are deshielded. Expect complex splitting. HMBC to C1'. |
| H3 | -CH-CH₂OH | 1.5 - 2.0 | 35 - 45 | Positive | Attached to the hydroxymethyl group. COSY to H2, H4. HMBC to C7. |
| H4, H5 | -CH₂- (axial/eq) | 1.2 - 1.9 | 25 - 35 | Negative | Typical aliphatic methylene signals. |
| Hydroxymethyl Group | |||||
| H7 | -CH₂-OH | 3.4 - 3.8 | 60 - 70 | Negative | Deshielded by the adjacent oxygen atom.[15] COSY to H3. HMBC to C2, C4. |
| H8 | -OH | Variable (1.5 - 4.0) | N/A | N/A | Broad singlet, position is concentration/solvent dependent. May exchange with D₂O. |
| Cyclooctyl Group | |||||
| H1' | -N-CH- | 2.5 - 3.2 | 60 - 70 | Positive | Methine proton alpha to nitrogen, significantly deshielded. HMBC to C2, C6. |
| H2' - H8' | -CH₂- | 1.4 - 1.8 | 25 - 40 | Negative | Multiple overlapping signals expected for the numerous methylene groups. |
Step-by-Step Assignment Strategy
-
Identify Key Signals in ¹H NMR: Locate the most downfield aliphatic signals. These will likely correspond to the protons on carbons attached to heteroatoms: H7 (-CH₂OH), H1' (-N-CH-), and H2/H6 (-N-CH₂-). The hydroxyl proton (H8) will be a broad, exchangeable singlet.
-
Use DEPT-135 to Classify Carbons: Separate the ¹³C signals into CH (positive), CH₂ (negative), and potential quaternary carbons (absent). This immediately categorizes the carbon skeleton.
-
Anchor Assignments with HSQC: Use the HSQC spectrum to definitively link the easily identified protons from step 1 to their corresponding carbons. For example, the proton signal around 3.5 ppm (H7) will correlate to a carbon signal around 60-70 ppm (C7).
-
Trace Connections with COSY: Starting from an assigned proton (e.g., H7), use the COSY cross-peaks to "walk" around the molecule. H7 should show a correlation to H3. H3 will correlate to H2 and H4. This process allows for the sequential assignment of the entire piperidine ring's proton spin system. A separate spin system will exist for the cyclooctyl group.
-
Connect the Fragments with HMBC: This is the final and most critical step. Look for long-range correlations that bridge the different parts of the molecule.
-
Cyclooctyl to Piperidine: Protons on the piperidine ring alpha to the nitrogen (H2, H6) should show an HMBC correlation to the cyclooctyl methine carbon (C1'). Conversely, the cyclooctyl methine proton (H1') should correlate to the piperidine alpha carbons (C2, C6). This confirms the N-substitution.
-
Methanol to Piperidine: The hydroxymethyl protons (H7) should show HMBC correlations to the adjacent piperidine carbons (C2 and C4). The piperidine methine proton (H3) will show a correlation to the hydroxymethyl carbon (C7). This confirms the C3-substitution.
-
By systematically applying this integrated approach, every proton and carbon signal can be confidently assigned, leading to the unambiguous structural confirmation of (1-Cyclooctylpiperidin-3-yl)methanol.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of Houston, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]
-
Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. [Link]
-
Al-Rawi, J. et al. (2022). Nuclear Magnetic Resonance Spectroscopy for Medical and Dental Applications: A Comprehensive Review. PMC. [Link]
-
Nowik, W. (2025). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. MDPI. [Link]
-
Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]
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Lange, O. F. et al. (2018). Recent developments in solution nuclear magnetic resonance (NMR)-based molecular biology. PMC. [Link]
-
MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]
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Manimekalai, A. & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
Eliel, E. L. et al. (1980). Proton NMR spectra for the intermediate piperidines. [Link]
-
Mestrelab Research. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
-
The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
ResearchGate. Review articles in NMR SPECTROSCOPY. [Link]
-
Dalla Pozza, M. et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]
-
Columbia University, NMR Core Facility. HSQC and HMBC. [Link]
-
University of the West Indies. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
LibreTexts Chemistry. (2022). 5.3: HMBC and HMQC Spectra. [Link]
-
Shah, R. D. et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated). [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]
-
University of Puget Sound. 13C NMR Chemical Shift Table. [Link]
-
CK Gas Products. NMR Solvent Data Chart. [Link]
-
Chemspace. (piperidin-3-yl)methanol. [Link]
-
Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Gottlieb, H. E. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]
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Application Note: A Robust LC-MS/MS Method for the Analysis of (1-Cyclooctylpiperidin-3-yl)methanol
Abstract
This document outlines a comprehensive, step-by-step strategy for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (1-Cyclooctylpiperidin-3-yl)methanol. This compound, featuring a bulky, non-polar cyclooctyl group and a polar, basic piperidine methanol moiety, presents unique analytical challenges. The protocol described herein provides a systematic approach, from initial analyte assessment and selection of chromatographic conditions to mass spectrometric optimization and method validation according to ICH guidelines.[1][2] The resulting method is designed to be sensitive, selective, and reliable, making it suitable for applications in drug metabolism, pharmacokinetic studies, and quality control.
Introduction and Initial Assessment
(1-Cyclooctylpiperidin-3-yl)methanol is a synthetic intermediate whose structure suggests it will behave as a basic, moderately lipophilic compound. The piperidine ring contains a tertiary amine, which is readily protonated, making it an ideal candidate for positive mode electrospray ionization (ESI) mass spectrometry.[3][4] The presence of the cyclooctyl group increases its hydrophobicity compared to simpler piperidine analogs.[5]
A thorough analysis of the molecule's structure is the cornerstone of effective method development.
-
Piperidine Moiety : This saturated heterocycle contains a tertiary amine with an estimated high pKa. This means it will be positively charged in acidic conditions, which is advantageous for both reversed-phase chromatography (improving peak shape) and ESI efficiency.[3][6]
-
Cyclooctyl Group : This large, non-polar alkyl group will dominate the molecule's retentivity in reversed-phase liquid chromatography (RPLC). A strong organic mobile phase will be required for elution.
-
Methanol Group : The primary alcohol adds polarity, potentially reducing excessive retention and providing a site for potential metabolic modification.
Based on this assessment, the initial hypothesis is that a C18 or C8 reversed-phase column with an acidified water/acetonitrile mobile phase gradient will provide adequate retention and separation, while positive mode ESI will yield a strong signal for the protonated molecule [M+H]⁺.
Experimental Workflow: Method Development
The development process is logically segmented into two phases: Liquid Chromatography (LC) optimization followed by Mass Spectrometry (MS) tuning.
Materials and Reagents
-
(1-Cyclooctylpiperidin-3-yl)methanol reference standard
-
Methanol , LC-MS Grade
-
Acetonitrile , LC-MS Grade
-
Formic Acid , LC-MS Grade
-
Ultrapure Water
-
Internal Standard (IS) : A stable isotope-labeled (SIL) analog (e.g., d4-(1-Cyclooctylpiperidin-3-yl)methanol) is ideal for correcting matrix effects and improving accuracy.[7] If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used.
Protocol 1: Liquid Chromatography (LC) Method Development
The primary goal is to achieve a sharp, symmetrical peak with adequate retention, free from matrix interference.
Step-by-Step LC Optimization:
-
Column Selection : Begin with a standard C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) due to the analyte's non-polar cyclooctyl group. If peak tailing is observed, a column with a different stationary phase or end-capping technology may be beneficial.
-
Mobile Phase Preparation :
-
Aqueous (A) : 0.1% Formic Acid in Ultrapure Water. The acidic modifier is crucial for protonating the piperidine nitrogen, ensuring good peak shape and promoting ionization.[8]
-
Organic (B) : 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred for its lower viscosity and ability to produce sharper peaks in LC-MS.
-
-
Initial Gradient Scouting : Perform a rapid gradient elution to determine the approximate organic solvent concentration required to elute the analyte.
-
Flow Rate : 0.4 mL/min
-
Gradient Profile : Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
-
Gradient Optimization : Based on the scouting run, design a focused gradient around the elution point. For example, if the compound elutes at 60% B, a shallower gradient from 50% to 70% B over several minutes will provide better resolution from any impurities or metabolites.
-
Flow Rate and Temperature Adjustment : Adjust the flow rate and column temperature (e.g., 40 °C) to fine-tune peak shape and retention time. Higher temperatures can reduce mobile phase viscosity and improve peak efficiency.
Mass Spectrometry (MS) Method Development
The objective is to establish sensitive and specific detection parameters for the analyte and internal standard using tandem mass spectrometry (MS/MS). The technique of electrospray ionization (ESI) is particularly well-suited for producing ions from polar molecules in solution.[4][9]
Protocol 2: MS Parameter Optimization
This protocol uses a triple quadrupole mass spectrometer for developing a Multiple Reaction Monitoring (MRM) assay.
Step-by-Step MS Optimization:
-
Analyte Infusion : Directly infuse a solution of (1-Cyclooctylpiperidin-3-yl)methanol (e.g., 100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) into the mass spectrometer.
-
Ionization Mode Selection : Operate in Positive Ion Mode . The piperidine nitrogen is highly basic and will readily accept a proton to form a stable [M+H]⁺ ion.
-
Full Scan (MS1) Analysis : Acquire a full scan spectrum to confirm the mass-to-charge ratio (m/z) of the precursor ion. For C14H27NO (MW: 225.37), the expected [M+H]⁺ ion is at m/z 226.4.
-
Product Ion (MS2) Scan : Select the precursor ion (m/z 226.4) and perform fragmentation by increasing the collision energy (CE). This will generate a product ion spectrum. Characteristic losses, such as the loss of water (-18 Da) or fragmentation of the cyclooctyl ring, are expected.
-
MRM Transition Selection : Identify the most intense and stable product ions from the MS2 spectrum to create MRM transitions. A primary (quantifier) and a secondary (qualifier) transition are selected to ensure specificity.
-
Optimization of MS Parameters : Fine-tune the following parameters to maximize signal intensity:
-
Capillary Voltage : Typically 3-4 kV for ESI+.
-
Source Temperature and Gas Flows : Optimize desolvation parameters based on the instrument manufacturer's recommendations.
-
Collision Energy (CE) : Perform a CE ramp for each MRM transition to find the optimal value that yields the highest product ion intensity.
-
Data Presentation: Optimized LC-MS/MS Parameters
The following tables summarize the proposed starting parameters for the method.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 x 2.1 mm, 2.7 µm | Good retention for non-polar cyclooctyl group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid ensures analyte protonation for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Efficient elution and compatibility with MS. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak efficiency and reduces backpressure. |
| Injection Vol. | 5 µL | Balances sensitivity with potential column overload. |
| Gradient | 5% B to 95% B over 7 min | To be optimized based on scouting runs. |
Table 2: Proposed MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| (1-Cyclooctylpiperidin-3-yl)methanol (Quantifier) | 226.4 | To be determined | 100 | To be optimized |
| (1-Cyclooctylpiperidin-3-yl)methanol (Qualifier) | 226.4 | To be determined | 100 | To be optimized |
| Internal Standard (e.g., d4-analog) | 230.4 | To be determined | 100 | To be optimized |
Method Validation
Once the LC-MS/MS method is developed, it must be validated to demonstrate its suitability for the intended purpose.[10][2] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][11][12]
Key Validation Parameters:
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).
-
Linearity and Range : Demonstrating a proportional relationship between analyte concentration and instrument response over a defined range.
-
Accuracy : The closeness of test results to the true value, typically assessed by spike-recovery experiments.
-
Precision : The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualization of Workflows
Diagrams help clarify the logical flow of the development and analysis process.
Caption: Workflow for LC-MS/MS Method Development and Validation.
Caption: Protocol for routine sample analysis using the validated method.
Conclusion
This application note provides a detailed framework for developing a sensitive and robust LC-MS/MS method for the analysis of (1-Cyclooctylpiperidin-3-yl)methanol. By systematically optimizing both chromatographic and mass spectrometric parameters based on the analyte's physicochemical properties, a reliable analytical method can be established. Subsequent validation according to ICH guidelines ensures the method's suitability for its intended application in a regulated environment, supporting drug development from discovery to quality control. The principles outlined here are broadly applicable to other piperidine-containing compounds and similar small molecules.[13][14][15]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Kruve, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
-
LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. [Link]
-
Qian, K., et al. (2004). Fundamentals and Applications of Electrospray Ionization Mass Spectrometry for Petroleum Characterization. Energy & Fuels. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. PubMed. [Link]
-
Electrospray Ionization. School of Chemical Sciences, University of Illinois. [Link]
-
Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [Link]
-
(1-Benzylpiperidin-3-yl)methanol. PubChem, National Institutes of Health. [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in (1-Cyclooctylpiperidin-3-yl)methanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for the synthesis of (1-Cyclooctylpiperidin-3-yl)methanol, a key intermediate in various pharmaceutical development programs. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven solutions to optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of piperidin-3-ylmethanol with cyclooctanone is resulting in a very low yield. What are the most common initial parameters to check?
Low yields in reductive amination are often traced back to a few critical factors. The primary areas to investigate are:
-
Imine/Enamine Formation: The initial condensation between piperidin-3-ylmethanol and cyclooctanone to form the enamine intermediate is a crucial equilibrium-driven step.[1]
-
Choice and Activity of Reducing Agent: The selection and quality of the hydride source are paramount for efficient reduction of the enamine.[1][2]
-
Reaction pH: The pH of the reaction medium significantly influences both the enamine formation and the stability of the reducing agent.[2]
-
Stoichiometry and Purity of Reactants: Impurities in the starting materials or incorrect molar ratios can lead to side reactions and incomplete conversion.
Q2: I suspect incomplete enamine formation. How can I optimize this step?
Incomplete formation of the enamine intermediate is a common bottleneck. Here are several strategies to drive the equilibrium towards the desired intermediate:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate enamine formation.[2][3] A typical starting point is 0.1 equivalents.
-
Azeotropic Water Removal: Since water is a byproduct of enamine formation, its removal can shift the equilibrium to the product side.[1] For solvents like toluene or benzene, a Dean-Stark apparatus is effective. For other solvents, the addition of molecular sieves can be beneficial.[3]
-
Pre-formation of the Enamine: Allow the piperidin-3-ylmethanol and cyclooctanone to stir together in the reaction solvent (with an acid catalyst if necessary) for a period (e.g., 1-2 hours) before introducing the reducing agent.[4] You can monitor the formation of the enamine by techniques like NMR or LC-MS.
Q3: Which reducing agent is best suited for this synthesis, and how can I ensure its effectiveness?
The choice of reducing agent is critical for a successful reductive amination.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for one-pot reductive aminations.[1] It is milder and more selective for the enamine/iminium ion over the ketone starting material, reducing the formation of cyclooctanol as a byproduct.[1] It is most effective in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE).[2]
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, it is selective for the enamine intermediate.[5] However, it is toxic and can generate hydrogen cyanide under acidic conditions, requiring careful handling.
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, it can also reduce the starting cyclooctanone.[2][3] If using NaBH₄, it is crucial to ensure complete formation of the enamine before its addition.[6] It is typically used in alcoholic solvents like methanol or ethanol.[2]
Ensuring Reducing Agent Activity:
-
Proper Storage: Hydride reducing agents are sensitive to moisture. Ensure they are stored in a desiccator.
-
Freshness: Use a freshly opened bottle of the reducing agent whenever possible.
-
Activity Test: If you suspect your reducing agent has degraded, you can perform a simple test by attempting to reduce a simple ketone like acetone and monitoring the reaction by TLC or GC.[5]
Q4: I am observing the formation of cyclooctanol as a major byproduct. What is the cause and how can I prevent it?
The formation of cyclooctanol indicates that the reducing agent is reacting with the starting cyclooctanone before the enamine is formed or that the chosen reducing agent is not selective enough.
-
Use a More Selective Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its high selectivity for iminium ions and enamines over ketones.[1]
-
Two-Step Procedure: First, ensure the complete formation of the enamine (as monitored by an appropriate analytical technique) before adding the reducing agent. This is particularly important if you are using a less selective reducing agent like sodium borohydride.[6]
Q5: Could steric hindrance from the cyclooctyl group be a factor in the low yield?
Yes, steric hindrance from the bulky cyclooctyl group can play a role in slowing down the reaction rate.[7] While piperidin-3-ylmethanol itself is not exceptionally hindered, the approach of the piperidine nitrogen to the carbonyl of cyclooctanone can be somewhat impeded.
To overcome this, consider the following:
-
Increased Reaction Time: Monitor the reaction over a longer period to allow for complete conversion.
-
Elevated Temperature: Gentle heating of the reaction mixture can help overcome the activation energy barrier.[3] However, be cautious as this can also promote side reactions. Optimization of the temperature is key.
Troubleshooting Workflow
Here is a systematic workflow to troubleshoot low yields in the synthesis of (1-Cyclooctylpiperidin-3-yl)methanol.
Caption: A step-by-step troubleshooting guide for low yield.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a robust starting point for the synthesis of (1-Cyclooctylpiperidin-3-yl)methanol.
Materials:
-
Piperidin-3-ylmethanol
-
Cyclooctanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-3-ylmethanol (1.0 eq) and anhydrous DCM.
-
Add cyclooctanone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate enamine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Reducing Agent | NaBH₄ | NaBH(OAc)₃ | NaBH(OAc)₃ |
| Catalyst | None | Acetic Acid (0.1 eq) | Acetic Acid (0.1 eq) |
| Solvent | Methanol | DCM | Toluene |
| Water Removal | None | None | Dean-Stark |
| Temperature | 25°C | 25°C | 80°C |
| Typical Yield | 20-30% | 60-70% | 75-85% |
This table illustrates how changes in reaction conditions can significantly impact the yield of (1-Cyclooctylpiperidin-3-yl)methanol.
Mechanistic Considerations
The synthesis proceeds via a reductive amination pathway.
Caption: Reductive amination pathway for the synthesis.
References
-
ACS Publications. (2024, November 6). Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Fiveable. (2025, August 15). Alkylation of amines: Organic Chemistry II Study Guide. Retrieved from [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]
-
DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]
-
ResearchGate. (2017, March 21). N-alkylation of secondary amine? Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Sapsford, J. S., Scott, D. J., Allcock, N. J., Fuchter, M. J., Tighe, C. J., & Ashley, A. E. (2018). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.
-
ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]
- Kolek, T., & Míčová, V. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5β-cholan-3α-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5β-cholanes.
-
MDPI. (2025, June 12). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Retrieved from [Link]
-
ARKIVOC. (2022). Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol. Retrieved from [Link]
- Google Patents. (n.d.). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
-
ResearchGate. (n.d.). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
-
Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
-
MDPI. (2021, January 27). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric synthesis of α-(1-oxoisoindolin-3-yl)glycine: synthetic and mechanistic challenges. Retrieved from [Link]
Sources
Optimizing reaction temperature for (1-Cyclooctylpiperidin-3-yl)methanol cross-coupling
Focus: Reaction Temperature Optimization & Troubleshooting Workflows
Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals utilizing (1-Cyclooctylpiperidin-3-yl)methanol (CAS: 415970-17-1)[1] as an aliphatic alcohol nucleophile in Palladium-catalyzed C–O cross-coupling (etherification) reactions.
Due to its unique structural motif—a primary alcohol tethered to a sterically demanding, highly basic N-cyclooctylpiperidine ring—standard etherification protocols often fail. As a Senior Application Scientist, I have structured this guide to explain the thermodynamic and kinetic causalities behind these failures, empowering you to optimize your reaction temperatures dynamically.
Mechanistic Overview: The Temperature Conundrum
When coupling (1-Cyclooctylpiperidin-3-yl)methanol with aryl halides, temperature is the master variable. It dictates the balance between productive catalysis and two distinct failure modes: Catalyst Poisoning and β -Hydride Elimination .
-
The Low-Temperature Trap (Poisoning): The tertiary nitrogen on the piperidine ring is highly Lewis basic. At room temperature, the thermodynamic equilibrium heavily favors the coordination of this nitrogen to the electrophilic Pd(II) intermediates, sequestering the catalyst in an off-cycle resting state[2].
-
The High-Temperature Trap ( β -Hydride Elimination): Reductive elimination to form a C–O bond is notoriously slower than C–N bond formation. If the temperature is pushed too high (>90 °C) to force the alkoxide exchange, the activation energy barrier for β -hydride elimination is breached. The intermediate Pd-alkoxide rapidly eliminates a hydride, yielding an undesired aldehyde byproduct and reducing the aryl halide[3].
The optimal thermal window must provide enough kinetic energy to dissociate the amine from the palladium center without accelerating the β -hydride pathway, as demonstrated in foundational studies on primary alcohol cross-coupling ()[3].
Pd-Catalyzed C-O Coupling: Temperature-dependent amine poisoning vs. β-hydride elimination.
Quantitative Temperature Profiling
To illustrate the causality of temperature on reaction outcomes, the following table summarizes the expected quantitative distribution of products when coupling (1-Cyclooctylpiperidin-3-yl)methanol with a standard aryl chloride using a highly active precatalyst (e.g., tBuBrettPhos Pd G3)[2].
| Reaction Temperature | Substrate Conversion | Desired Ether Yield | Aldehyde Byproduct | Dominant Catalyst State |
| 25 °C (Room Temp) | 15% | 10% | <1% | Sequestered (Poisoned by Amine) |
| 40 °C | 45% | 40% | 2% | Partially Active |
| 65 °C (Optimal) | >99% | 92% | 4% | Highly Active / Productive |
| 100 °C | >99% | 61% | 35% | Active / Favoring Elimination |
Frequently Asked Questions (Troubleshooting)
Q1: Why does my reaction stall completely at room temperature, even when using state-of-the-art G3/G4 Buchwald precatalysts? A1: The stall is a thermodynamic issue, not a catalyst activation issue. While G3/G4 precatalysts rapidly generate the active L-Pd(0) species at room temperature, the basic N-cyclooctylpiperidine moiety immediately outcompetes the aryl halide or alkoxide for coordination to the metal center. You must apply heat (typically ≥ 60 °C) to shift the equilibrium, providing the thermal energy required to continuously dissociate the amine and keep the palladium in the productive catalytic cycle.
Q2: I increased the temperature to 100 °C to force the reaction, but my yield dropped and I see a new major spot on TLC. What happened? A2: You have crossed the activation energy threshold for β -hydride elimination. Because (1-Cyclooctylpiperidin-3-yl)methanol is a primary alcohol, its corresponding Pd-alkoxide intermediate possesses β -hydrogens. At excessive temperatures (>90 °C), the rate of unimolecular β -hydride elimination outpaces the rate of reductive elimination, converting your starting material into an aldehyde ()[3]. Lower the temperature to the 60–70 °C sweet spot.
Q3: Does the choice of base influence the optimal temperature profile? A3: Yes, significantly. Stronger, highly soluble bases like Sodium tert-butoxide (NaOtBu) facilitate rapid alkoxide exchange, allowing you to run the reaction at the lower end of the optimal thermal window (60 °C). If you use a milder, heterogeneous base like Cesium Carbonate (Cs 2 CO 3 ), the poor solubility necessitates higher temperatures (85–90 °C) to achieve meaningful reaction rates, dangerously narrowing the gap between productive coupling and β -hydride elimination[4].
Validated Experimental Protocol: Temperature-Optimized Etherification
This methodology utilizes a self-validating feedback loop, allowing you to adjust the temperature dynamically based on real-time analytical data.
Reagents:
-
(1-Cyclooctylpiperidin-3-yl)methanol (1.2 equiv)
-
Aryl Chloride (1.0 equiv)
-
tBuBrettPhos Pd G3 Precatalyst (2.0 mol%)[2]
-
NaOtBu (1.5 equiv)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried vial with the Aryl Chloride, tBuBrettPhos Pd G3, and NaOtBu.
-
Substrate Addition: Dissolve (1-Cyclooctylpiperidin-3-yl)methanol in anhydrous toluene and add it to the vial. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.
-
Thermal Initiation: Place the vial in a pre-heated reaction block set strictly to 65 °C . Stir vigorously (1000 rpm) to ensure optimal mass transfer for the heterogeneous base.
-
Self-Validation Checkpoint (t = 2 hours): Pull a 10 µL aliquot via syringe, dilute in LCMS-grade acetonitrile, and analyze via LCMS.
-
Scenario A (High Unreacted Starting Material): The catalyst is still poisoned by the basic amine. Action: Increase block temperature to 75 °C.
-
Scenario B (Aldehyde Peak >5%): β -hydride elimination is competing with the cross-coupling. Action: Immediately cool the block to 55 °C.
-
Scenario C (Clean Conversion to Product mass): The thermal equilibrium is optimal. Action: Maintain 65 °C for an additional 4–6 hours until completion.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove palladium black and salts, and concentrate under reduced pressure.
References
-
Title: Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols Source: Organic Letters (American Chemical Society), 2018. URL: [Link]
-
Title: A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C–O Cross-Coupling of Primary and Secondary Aliphatic Alcohols Source: European Journal of Organic Chemistry, 2016. URL: [Link]
Sources
Technical Support Center: A Researcher's Guide to Preventing Oxidative Degradation of (1-Cyclooctylpiperidin-3-yl)methanol
Welcome to the technical support center for (1-Cyclooctylpiperidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who handle and store this compound. Our goal is to provide you with the in-depth knowledge and practical protocols required to maintain its chemical integrity, ensuring the reliability and reproducibility of your experimental results. Oxidative degradation is a common yet preventable issue, and this document will serve as your comprehensive resource for understanding its mechanisms and implementing effective storage strategies.
Part 1: Understanding the Vulnerability of (1-Cyclooctylpiperidin-3-yl)methanol
This section addresses the fundamental chemical properties of the molecule that render it susceptible to oxidation.
Q1: What specific parts of the (1-Cyclooctylpiperidin-3-yl)methanol molecule are prone to oxidative attack?
A1: The structure of (1-Cyclooctylpiperidin-3-yl)methanol contains two primary sites that are vulnerable to oxidation under typical storage conditions:
-
The Tertiary Amine: The nitrogen atom within the piperidine ring is a tertiary amine. The lone pair of electrons on this nitrogen is susceptible to attack by oxidizing agents, most notably atmospheric oxygen.[1][2]
-
The Primary Alcohol: The hydroxymethyl (-CH₂OH) group is a primary alcohol. This functional group can be readily oxidized, especially in the presence of catalysts or under elevated temperatures.[3][4]
The saturated cyclooctyl and piperidine rings are generally stable, but harsh oxidative conditions could potentially lead to ring-opening or other side reactions.[2]
Caption: Predicted oxidative degradation pathways for the target compound.
Part 2: Proactive Storage and Handling Protocols
Adhering to strict storage protocols is the most effective way to prevent degradation.
Q3: What are the definitive best practices for storing the neat (undissolved) compound?
A3: For optimal long-term stability of neat (1-Cyclooctylpiperidin-3-yl)methanol, we recommend a multi-faceted approach that stringently controls the compound's environment.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation. [5][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, removing the primary oxidant. Nitrogen padding is a common industrial practice for storing amines. [5][7] |
| Light | Amber Glass Vial / Protect from Light | Light, particularly UV, can catalyze oxidative reactions. [5][8] |
| Container | Tightly Sealed Glass or HDPE | Prevents exposure to atmospheric oxygen and moisture. Amines are hygroscopic and can absorb water, which may affect stability. [9] |
| Location | Well-ventilated, away from oxidizers | Prevents accidental contact with incompatible chemicals like strong acids or oxidizing agents. [7][10][11] |
Q4: I need to prepare a stock solution for my experiments. How does this change the storage requirements?
A4: Storing the compound in solution can increase its susceptibility to degradation. The choice of solvent is critical, and additional protective measures are advised.
-
Solvent Selection: Use high-purity, peroxide-free solvents. Ethers like THF and dioxane can form explosive peroxides over time, which are potent oxidizing agents. If you must use them, ensure they are freshly distilled or tested for peroxides. Alcohols or aprotic solvents like acetonitrile are often safer choices.
-
Use of Antioxidants: For solutions intended for longer-term storage, the addition of a radical scavenger is highly recommended. Common choices include Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at a low concentration (e.g., 0.01-0.1%). [5]* Inert Gas Sparging: Before sealing the container, bubble a gentle stream of argon or nitrogen through the solution for several minutes. This process, known as sparging, removes dissolved oxygen from the solvent.
Caption: Decision workflow for selecting the appropriate storage protocol.
Part 3: Troubleshooting Guide and Analytical Monitoring
This section provides guidance on how to detect degradation and what steps to take if you suspect your sample is compromised.
Q5: My sample has a slight yellow/brown tint. Is it degraded?
A5: A change in physical appearance, particularly a color change from colorless/white to yellow or brown, is a strong qualitative indicator of chemical degradation. [5]While the compound might still be largely pure, this suggests that oxidative processes have begun. We strongly recommend you verify the purity of the sample using an analytical technique like HPLC or LC-MS before use.
Q6: I ran an HPLC/LC-MS analysis and see new, unexpected peaks. What does this mean?
A6: The appearance of new peaks in a chromatogram is the most definitive sign of degradation. [5]For this specific molecule:
-
Early Eluting Peaks: Oxidized products like N-oxides and carboxylic acids are generally more polar than the parent compound. On a reverse-phase HPLC column (e.g., C18), these more polar compounds will have shorter retention times and elute before the main peak.
-
Mass Spectrometry Data: If using LC-MS, you can check the mass-to-charge ratio (m/z) of the new peaks. An increase of +16 Da (atomic mass of oxygen) relative to the parent compound is strong evidence for the formation of the N-oxide.
Troubleshooting Reference Table
| Symptom | Potential Cause | Recommended Action |
| Change in color (yellowing) | Onset of oxidative degradation. | Qualify the material's purity via HPLC/LC-MS before use. Review storage conditions immediately. [5] |
| New, more polar peaks in HPLC | Formation of degradation products (e.g., N-oxide). | Quantify the level of impurity. If greater than your experimental tolerance, discard the sample. Implement stricter storage protocols (inert gas, refrigeration). [5] |
| Poor reproducibility in assays | Inconsistent purity of the starting material due to ongoing degradation. | Re-qualify the purity of your stock before each set of experiments. Prepare fresh stock solutions more frequently. |
| Precipitate formation in solution | Degradation products may have lower solubility. | Verify the identity of the precipitate and the solution's purity. It may be necessary to discard and prepare a fresh solution. |
Part 4: Protocol for a Stability-Indicating HPLC Method
To quantitatively monitor the stability of (1-Cyclooctylpiperidin-3-yl)methanol, a stability-indicating analytical method is essential. This protocol provides a starting point for developing such a method.
Objective: To separate the parent compound from its potential oxidative degradation products.
1. Sample Preparation:
- Prepare a stock solution of (1-Cyclooctylpiperidin-3-yl)methanol at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
- Dilute this stock solution to a working concentration of ~50 µg/mL using the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection. [5] 2. Chromatographic Conditions (Starting Point):
- Column: C18 Reverse-Phase, 250 x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This will help resolve polar degradation products from the less polar parent compound.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where the parent compound has absorbance (e.g., 210 nm), or a Mass Spectrometer. A photodiode array (PDA) detector is highly useful for seeing if peaks have different UV spectra. [5] * Injection Volume: 10 µL.
3. Analysis and Quantification:
- Inject a freshly prepared "time zero" sample to establish the initial purity profile.
- Store samples under the conditions being tested (e.g., room temperature, refrigerated, exposed to air).
- Inject samples at regular intervals (e.g., 1, 3, 7, 14 days) and compare the chromatograms.
- Calculate the percentage of the parent compound remaining and the area percentage of any new degradation peaks that appear over time.
References
- Xie, H., et al. (2012). Secondary Amine Catalyzed Oxidation of Alcohols to Enals. Chem. Eur. J., 18, 2230–2234.
- Unpublished. (n.d.). Oxidation of Secondary and Primary Amines.
- Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC.
- Biosynce. (2025). What is the stability of piperidine? Blog - Biosynce.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
- BenchChem. (2025). Technical Support Center: Prevention of Oxidation in Piperidine Compounds. BenchChem.
- BenchChem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions. BenchChem.
- Biosynce. (2025). What are the detection methods for piperidine? Blog - Biosynce.
- Kao Chemicals. (2021). SAFETY DATA SHEET - TERTIARY FATTY AMINES.
- Chida, N., et al. (2001). Efficient Synthesis of Piperidine Derivatives. The Journal of Organic Chemistry - ACS Publications.
- da Silva, A. B., et al. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.
- Unspecified. (n.d.). What are the Health and Safety Guidelines for Using Amines? Guia especializado.
- Jaroensuk, N., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed.
- Unspecified. (2026). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. ACS Omega.
- Wipf Group. (2007). I-P. Oxidations I. Basic Principles Alcohol Oxidations.
- Environmental Health and Safety. (n.d.). Chemical Storage Guidelines.
- Unspecified. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- Unspecified. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry - ACS Publications.
- BenchChem. (2025). Technical Support Center: Quantitative Analysis of Piperidines. BenchChem.
- Sigma-Aldrich. (n.d.). (1-Ethylpiperidin-3-yl)methanol.
- BenchChem. (2025). Application Notes and Protocols: (1-Tosylpiperidin-2-yl)methanol in Medicinal Chemistry. BenchChem.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. biosynce.com [biosynce.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 6. (1-Ethylpiperidin-3-yl)methanol | 54525-19-8 [sigmaaldrich.com]
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- 8. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative analysis of (1-Cyclooctylpiperidin-3-yl)methanol synthesis routes
An In-Depth Comparative Analysis of Synthetic Routes for (1-Cyclooctylpiperidin-3-yl)methanol
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
(1-Cyclooctylpiperidin-3-yl)methanol is a substituted piperidine derivative that holds interest as a versatile building block in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure, appearing in a vast number of FDA-approved drugs, and its functionalization allows for the fine-tuning of pharmacological properties.[1] The incorporation of a cyclooctyl group can enhance lipophilicity, potentially improving membrane permeability and metabolic stability, while the hydroxymethyl group at the 3-position provides a crucial handle for further molecular elaboration.
The efficient and scalable synthesis of this compound is paramount for its application in research and development. This guide provides a comparative analysis of the two most prominent synthetic strategies for preparing (1-Cyclooctylpiperidin-3-yl)methanol: Direct Reductive Amination and Classical N-Alkylation . We will delve into the mechanistic rationale, experimental protocols, and a comparative assessment of each route's performance, supported by experimental insights to guide researchers in selecting the optimal method for their specific needs.
Route 1: Direct Reductive Amination
Direct reductive amination is a highly efficient and widely utilized one-pot method for synthesizing amines from a carbonyl compound and an amine.[2][3] This strategy involves the reaction of (piperidin-3-yl)methanol with cyclooctanone in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is subsequently reduced to the target secondary amine.
Mechanistic Rationale & Experimental Choices
The reaction begins with the nucleophilic attack of the piperidine nitrogen onto the carbonyl carbon of cyclooctanone, forming a hemiaminal intermediate. This is followed by dehydration to yield a transient iminium ion. A hydride-based reducing agent then selectively reduces the C=N double bond to furnish the final product.
The choice of reducing agent is critical for the success of this reaction.
-
Sodium Triacetoxyborohydride (STAB) : STAB is often the preferred reagent for reductive amination. It is a mild and selective reducing agent that is tolerant of acidic conditions, which can help catalyze the formation of the iminium intermediate. Its steric bulk prevents the reduction of the starting carbonyl compound, minimizing side product formation.
-
Sodium Cyanoborohydride (NaBH₃CN) : While effective, its use is often discouraged due to the potential generation of highly toxic hydrogen cyanide gas, especially under acidic conditions.
-
Catalytic Hydrogenation : Using a hydrogen source (e.g., H₂ gas) and a metal catalyst (e.g., Pd/C) is another powerful method.[3] This approach is highly atom-economical and avoids stoichiometric metal hydride waste. However, it requires specialized equipment like a hydrogenation reactor and careful handling of flammable hydrogen gas.[4]
The solvent choice, typically a chlorinated solvent like dichloromethane (DCM) or an alcohol like methanol, is made to ensure the solubility of all reactants and intermediates.[5][6]
Workflow Diagram: Reductive Amination
Caption: Workflow for the synthesis via reductive amination.
Route 2: N-Alkylation
N-alkylation is a classical and straightforward approach for forming C-N bonds via a nucleophilic substitution (S_N2) reaction.[7] This route involves the direct reaction of the nucleophilic nitrogen of (piperidin-3-yl)methanol with an electrophilic cyclooctyl source, such as cyclooctyl bromide, in the presence of a base.
Mechanistic Rationale & Experimental Choices
The reaction follows a standard S_N2 pathway. A base is required to deprotonate the secondary amine of the piperidine ring, thereby increasing its nucleophilicity. The resulting piperidide anion then attacks the carbon atom bearing the leaving group (e.g., bromide) on the cyclooctyl ring, displacing it to form the C-N bond.
Key experimental considerations include:
-
Choice of Base : A non-nucleophilic base is essential to prevent competition with the piperidine nucleophile. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.
-
Leaving Group : The reactivity of the cyclooctyl electrophile follows the trend I > Br > Cl. Cyclooctyl bromide is often a good compromise between reactivity and cost/stability.
-
Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are ideal for S_N2 reactions as they can solvate the cation of the base while not interfering with the nucleophile.[8]
-
Temperature : Heating is often necessary to drive the reaction to completion, particularly given that the S_N2 reaction at a secondary carbon can be sterically hindered.
A potential side reaction is the formation of a quaternary ammonium salt if the product reacts further with another molecule of cyclooctyl bromide, though this is generally slow for sterically hindered secondary amines.
Workflow Diagram: N-Alkylation
Caption: Workflow for the synthesis via N-alkylation.
Comparative Performance Analysis
The choice between reductive amination and N-alkylation depends on several factors, including desired yield, purity, scalability, and available resources. The following table provides a side-by-side comparison of the two routes.
| Parameter | Route 1: Reductive Amination | Route 2: N-Alkylation |
| Starting Materials | (Piperidin-3-yl)methanol, Cyclooctanone | (Piperidin-3-yl)methanol, Cyclooctyl Bromide |
| Number of Steps | One-pot | One step |
| Key Reagents | Sodium Triacetoxyborohydride, Acetic Acid | Potassium Carbonate, Phase Transfer Catalyst (optional) |
| Typical Yield | High (85-95%) | Moderate to Good (60-85%) |
| Reaction Conditions | Mild (Room Temperature) | Requires heating (e.g., 80-100 °C) |
| Atom Economy | Good; main byproduct is borate salts. | Moderate; stoichiometric base and salt byproducts. |
| Scalability | Excellent; one-pot nature is advantageous. | Good; but can be limited by heat transfer at scale. |
| Safety & Handling | STAB is moisture-sensitive but otherwise safe. | Cyclooctyl bromide is a lachrymator. High temps. |
| Purification | Generally straightforward chromatography or extraction. | Can be complicated by unreacted starting material and potential side products. |
Expert Insights:
For laboratory-scale synthesis focused on rapid access to the target molecule with high purity and yield, Reductive Amination is generally the superior method. Its one-pot nature, mild reaction conditions, and high efficiency make it a highly attractive choice. The commercial availability of a wide range of aldehydes and ketones further enhances its versatility.[2]
N-Alkylation , while conceptually simpler, often requires more forceful conditions (heating) and can lead to lower yields due to the slower reaction rate at a secondary carbon center. However, it can be a cost-effective alternative if cyclooctyl bromide is significantly cheaper or more readily available than cyclooctanone.
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
Materials:
-
(Piperidin-3-yl)methanol (1.15 g, 10.0 mmol)
-
Cyclooctanone (1.39 g, 11.0 mmol, 1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv)
-
Glacial Acetic Acid (0.57 mL, 10.0 mmol, 1.0 equiv)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add (piperidin-3-yl)methanol (10.0 mmol) and anhydrous DCM (50 mL).
-
Stir the solution until the starting material is fully dissolved. Add cyclooctanone (11.0 mmol) followed by glacial acetic acid (10.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
In portions, carefully add sodium triacetoxyborohydride (15.0 mmol) to the stirring solution over 15 minutes. Note: Initial gas evolution may be observed.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL). Continue stirring until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a gradient of 0-10% methanol in dichloromethane) to yield (1-Cyclooctylpiperidin-3-yl)methanol as a clear oil.
Protocol 2: Synthesis via N-Alkylation
Materials:
-
(Piperidin-3-yl)methanol (1.15 g, 10.0 mmol)
-
Cyclooctyl bromide (2.07 g, 10.8 mmol, 1.08 equiv)
-
Potassium carbonate (K₂CO₃), finely powdered (2.76 g, 20.0 mmol, 2.0 equiv)
-
Dimethylformamide (DMF), anhydrous (40 mL)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottom flask, add (piperidin-3-yl)methanol (10.0 mmol), potassium carbonate (20.0 mmol), and anhydrous DMF (40 mL).
-
Stir the suspension vigorously. Add cyclooctyl bromide (10.8 mmol) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C in an oil bath.
-
Maintain stirring at 80 °C for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into deionized water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 0-10% methanol in dichloromethane) to afford the desired product.
References
- BenchChem. A Comparative Analysis of Synthetic Strategies for 3-Vinylpiperidine.
- Organic Syntheses. Organic Syntheses Procedure.
- Jasperse, J. Grignard Reaction. Chem 355.
- Google Patents. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
- Collection of Czechoslovak Chemical Communications. Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. 1997;62.
- Todd, R.D. The Regioselective 3-Alkylation of Piperidine. Old Dominion University; 1982.
- Kanto Chemical Co., Inc. New Catalysts for Reductive Amination.
- AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride.
- University of California, Irvine. Chem 263 April 11, 2006 Reductive Amination Amines can be synthesized in a single step by treatment of a ketone or aldehyde.
- Molbase. Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). 2024.
- Chemistry. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. National Institutes of Health (NIH).
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Sapsford, J.S., et al. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. 2018.
- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
- European Journal of Organic Chemistry. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. 2023.
Sources
- 1. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chem.ualberta.ca [chem.ualberta.ca]
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- 8. arpi.unipi.it [arpi.unipi.it]
A Senior Application Scientist's Guide to Validating the Purity of (1-Cyclooctylpiperidin-3-yl)methanol via Chiral HPLC
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical step in ensuring the safety and efficacy of potential therapeutic agents. This guide provides an in-depth, technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for validating the purity of (1-Cyclooctylpiperidin-3-yl)methanol, a chiral building block of significant interest in medicinal chemistry. We will move beyond a simple recitation of protocols to explain the underlying principles of our experimental choices, ensuring a robust and reproducible approach to chiral separation.
(1-Cyclooctylpiperidin-3-yl)methanol possesses a stereogenic center at the C3 position of the piperidine ring, giving rise to two enantiomers. The distinct spatial arrangement of these enantiomers can lead to different pharmacological and toxicological profiles. Therefore, a reliable analytical method to separate and quantify these enantiomers is paramount.
The Strategic Approach to Chiral Method Development
Developing a successful chiral separation method is often a blend of systematic screening and an understanding of the molecular interactions at play.[1][2] Our strategy for (1-Cyclooctylpiperidin-3-yl)methanol will focus on a comparative evaluation of two of the most powerful and widely applicable classes of chiral stationary phases (CSPs): polysaccharide-based and cyclodextrin-based columns.[3][4]
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose, offer a broad range of chiral recognition capabilities due to their complex three-dimensional structures, which include grooves, cavities, and ridges that can interact with analytes through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[5][6] Cyclodextrin-based CSPs, on the other hand, are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[4][7] Chiral recognition on these phases often involves the inclusion of a part of the analyte molecule into the cyclodextrin cavity.[4][7]
Our comparative guide will explore the performance of these two CSP types under various mobile phase conditions to identify the optimal method for baseline separation of the (1-Cyclooctylpiperidin-3-yl)methanol enantiomers.
Experimental Workflow: A Comparative Screening Protocol
The following workflow is designed to systematically evaluate and compare the performance of selected polysaccharide and cyclodextrin-based chiral columns.
Caption: A systematic workflow for chiral HPLC method development and comparison.
Detailed Experimental Protocols
1. Sample Preparation:
-
Racemic Standard: Prepare a 1.0 mg/mL stock solution of racemic (1-Cyclooctylpiperidin-3-yl)methanol in a suitable solvent (e.g., methanol or ethanol). Further dilute with the initial mobile phase to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at a similar concentration as the working standard, using the same diluent.
2. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Stationary Phases for Comparison:
-
Polysaccharide-Based:
-
Cyclodextrin-Based:
-
Column C: Hydroxypropyl-β-cyclodextrin bonded to silica gel.
-
-
3. Chromatographic Conditions for Screening:
The following conditions provide a starting point for the screening process. The goal is to observe any degree of separation, which can then be optimized.
| Parameter | Normal Phase (NP) | Reversed-Phase (RP) | Polar Organic (PO) |
| Mobile Phase | n-Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA) | Acetonitrile/Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Causality Behind Experimental Choices:
-
Mobile Phase Additives: The basic nature of the piperidine nitrogen in (1-Cyclooctylpiperidin-3-yl)methanol can lead to peak tailing on silica-based CSPs. The addition of a basic modifier like Diethylamine (DEA) in normal phase is crucial to suppress the interaction of the analyte's amine group with residual acidic silanols on the silica surface, thereby improving peak shape.[9] Conversely, in reversed-phase, an acidic modifier like Trifluoroacetic Acid (TFA) can protonate the amine, leading to better peak shape and retention.
-
Solvent Selection: In normal phase, hexane provides the non-polar base, while an alcohol modifier like isopropanol modulates the polarity and influences retention. In reversed-phase, acetonitrile is a common organic modifier that often provides good efficiency. The polar organic mode, using a single polar solvent like acetonitrile, can offer unique selectivity.[10]
Comparative Data Analysis and Interpretation
The primary metrics for comparing the performance of the different CSPs and mobile phase conditions are:
-
Resolution (Rs): A measure of the degree of separation between the two enantiomeric peaks. A baseline resolution of Rs ≥ 1.5 is generally desired.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A higher selectivity indicates a greater difference in the interaction of the enantiomers with the CSP.
-
Retention Time (tR): The time it takes for each enantiomer to elute from the column. Shorter retention times are generally preferred for higher sample throughput.
Hypothetical Comparative Data:
The following table illustrates how the comparative data could be structured.
| Column | Mobile Phase | Enantiomer 1 tR (min) | Enantiomer 2 tR (min) | Resolution (Rs) | Selectivity (α) |
| Column A | NP (Hexane/IPA/DEA) | 8.2 | 9.5 | 1.8 | 1.18 |
| Column A | RP (ACN/Water/TFA) | 5.1 | 5.1 | 0.0 | 1.00 |
| Column B | NP (Hexane/IPA/DEA) | 10.5 | 12.8 | 2.1 | 1.25 |
| Column B | RP (ACN/Water/TFA) | 6.3 | 6.8 | 1.2 | 1.09 |
| Column C | NP (Hexane/IPA/DEA) | No Elution | No Elution | N/A | N/A |
| Column C | RP (ACN/Water/TFA) | 7.5 | 8.1 | 1.4 | 1.08 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, the polysaccharide-based columns (A and B) demonstrate superior performance under normal phase conditions, with Column B providing the best resolution and selectivity. The cyclodextrin-based column (C) shows some promise in reversed-phase but fails to achieve baseline separation. The lack of separation in reversed-phase on Column A highlights that chiral recognition is highly dependent on the mobile phase environment.
Optimization of the Selected Method
Once a promising set of conditions is identified (e.g., Column B with NP mobile phase), further optimization should be performed to enhance the separation and reduce analysis time.
Caption: Key parameters for optimizing the chosen chiral HPLC method.
-
Alcohol Modifier Percentage: Adjusting the percentage of isopropanol in the mobile phase will directly impact retention times and can also affect selectivity.
-
Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[9] A decrease in temperature often leads to an increase in resolution, albeit with longer run times.
-
Flow Rate: Increasing the flow rate will decrease the analysis time, but may lead to a loss of resolution.
Conclusion and Recommendations
This guide has outlined a systematic and scientifically grounded approach to validating the purity of (1-Cyclooctylpiperidin-3-yl)methanol using chiral HPLC. By comparing the performance of polysaccharide- and cyclodextrin-based chiral stationary phases under various mobile phase conditions, a robust and reliable method can be developed. The provided protocols and logical workflows serve as a comprehensive resource for researchers in the pharmaceutical industry. The key to successful chiral method development lies not just in following steps, but in understanding the chemical principles that govern the separation.
References
- Armstrong, D. W., & Mitchell, C. R. (n.d.).
- (2026, March 24).
- Daicel. (n.d.).
- Quaglia, M. G., et al. (n.d.).
- Phenomenex. (n.d.).
- Mitchell, C. R., & Armstrong, D. W. (n.d.). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography.
-
(2025, September 5). Synthesis of β- Cyclodextrin–Calix[11]arene Polymer- Based Chiral Stationary Phase for Chromatographic Separation of.
- (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
- (n.d.). Process for resolving racemic mixtures of piperidine derivatives.
- Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- (n.d.).
- BenchChem. (2025, December).
- (n.d.). Chiral HPLC Method Development.
- (n.d.). A kind of HPLC analytical approach of 3-amino piperidine.
- BenchChem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
- Phenomenex. (n.d.).
- (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs.
- (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 6. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. chiraltech.com [chiraltech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Cyclodextrin chiral stationary phases for liquid chromatographic separations of drug stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (1-Cyclooctylpiperidin-3-yl)methanol in High-Throughput Screening: A 3D-Rich Scaffold for Next-Generation Library Design
As drug discovery moves toward increasingly complex and featureless targets, the reliance on traditional, flat aromatic building blocks has become a bottleneck. The high attrition rates in clinical trials due to poor pharmacokinetic profiles and off-target toxicity have driven a paradigm shift toward three-dimensional, sp³-rich chemical space.
This guide provides an authoritative benchmarking of (1-Cyclooctylpiperidin-3-yl)methanol (COPM) against traditional piperidine scaffolds. Designed for assay scientists and library designers, this document evaluates the physicochemical properties, High-Throughput Screening (HTS) performance, and assay interference liabilities of COPM, providing self-validating protocols for its successful integration into screening cascades.
Structural Rationale: Escaping Flatland
The transition from flat aromatics to saturated ring systems is guided by the principle of increasing the fraction of sp³-hybridized carbons (Fsp³), which strongly correlates with clinical success .
When designing targeted libraries (e.g., for GPCRs like CXCR4 or Sigma receptors), library designers typically choose between three piperidine-based building blocks:
-
(1-Benzylpiperidin-3-yl)methanol (BPM): The traditional, low-cost choice. However, its flat aromatic ring limits 3D vector projection and increases the risk of π-π stacking-driven aggregation.
-
(1-Cyclohexylpiperidin-3-yl)methanol (CHPM): The standard sp³ upgrade. It offers a rigid "chair" conformation but lacks the volume to fully occupy large, deep lipophilic pockets.
-
(1-Cyclooctylpiperidin-3-yl)methanol (COPM): The next-generation scaffold. The 8-membered cyclooctyl ring is highly dynamic, predominantly existing in "boat-chair" and "crown" conformations. This flexibility allows COPM-derived ligands to adaptively mold into complex allosteric or orthosteric pockets, displacing high-energy water molecules to drive entropically favorable binding.
Physicochemical Benchmarking Data
The following table summarizes the quantitative benchmarking of these three scaffolds. Note: Data represents the unconjugated building blocks under standard physiological assay conditions (pH 7.4).
| Property | BPM (Benzyl) | CHPM (Cyclohexyl) | COPM (Cyclooctyl) |
| Molecular Weight ( g/mol ) | 205.29 | 197.32 | 225.37 |
| cLogP (Lipophilicity) | 1.8 | 2.1 | 3.2 |
| Fsp³ (Fraction sp³ Carbons) | 0.50 | 1.00 | 1.00 |
| Conformational Flexibility | Low (Planar Aromatic) | Medium (Rigid Chair) | High (Crown/Boat-Chair) |
| Kinetic Solubility Limit | >100 µM | >100 µM | ~50 µM |
| Aggregation AC₅₀ (Assay Buffer) | >100 µM | >100 µM | ~30 µM |
HTS Assay Performance & Interference Liabilities
While COPM offers superior 3D pharmacophore projection, its elevated lipophilicity (cLogP ~3.2) introduces specific HTS liabilities that must be actively managed.
The Colloidal Aggregation Risk
Unlike traditional Pan-Assay Interference Compounds (PAINS) that act via covalent reactivity or redox cycling, COPM's primary liability is hydrophobic collapse . In aqueous biochemical assay buffers, highly lipophilic molecules attempt to minimize their solvent-exposed surface area. At concentrations exceeding ~30 µM, COPM derivatives frequently form sub-visible colloidal aggregates.
As established by Shoichet and colleagues, these colloids non-specifically sequester and partially denature target proteins (including membrane-bound GPCRs), leading to false-positive inhibition readouts . Therefore, traditional biochemical assays (like FRET or AlphaScreen) must be heavily counter-screened when evaluating COPM libraries.
Self-Validating Experimental Protocols
To safely exploit the binding potential of COPM while mitigating its aggregation risks, we benchmark this scaffold using a specialized, self-validating screening cascade.
Protocol A: Label-Free Primary Screening via ALIS (AS-MS)
To bypass fluorescence interference and colloidal sequestration artifacts, we utilize the Automated Ligand Identification System (ALIS), an Affinity Selection-Mass Spectrometry (AS-MS) technique .
-
Causality: ALIS operates under native binding conditions but uses Size-Exclusion Chromatography (SEC) to physically separate the target protein from unbound aggregates before detection, eliminating colloidal false positives.
-
Self-Validation Mechanism: Every pooled injection includes a known high-affinity binder (Positive Control) and a structurally similar non-binder (Negative Control). If the mass spectrometer fails to detect the positive control, or detects the negative control, the entire well is automatically flagged for matrix suppression or SEC failure, ensuring absolute data trustworthiness.
Step-by-Step Methodology:
-
Target Incubation: Incubate 2 µM of the target protein with a pooled library of 400 COPM-derived compounds at 0.5 µM each in assay buffer (50 mM Tris pH 8.0, 150 mM NaCl). Note: 0.5 µM is strictly maintained below the 30 µM aggregation threshold.
-
Size-Exclusion Chromatography (SEC): Inject 2 µL of the mixture onto a rapid SEC column at 4 °C. The low temperature kinetically traps the protein-ligand complexes in the void volume while small, unbound molecules are retained.
-
Complex Dissociation: Direct the SEC void volume onto a C18 reversed-phase column under denaturing conditions (0.1% Formic Acid). The acid unfolds the protein, releasing the bound COPM-derivative.
-
HRMS Detection: Analyze the eluate using a Time-of-Flight (TOF) mass spectrometer to identify the exact mass of the bound ligands.
Protocol B: Kinetic Solubility via Nephelometry
Hits identified via ALIS must be validated for solubility to ensure they are developable.
-
Causality: Nephelometry (measuring forward light scatter) is selected over UV-Vis spectroscopy because highly lipophilic scaffolds like COPM scatter light upon precipitation, whereas UV-Vis relies on chromophores which the sp³-rich COPM scaffold lacks.
-
Self-Validation Mechanism: The assay plate includes a highly soluble control (BPM) and a known insoluble control (Amiodarone). The run is only validated if the Amiodarone wells exhibit a sharp, exponential inflection point in scattering intensity, confirming the instrument's calibration against sub-visible particles.
Step-by-Step Methodology:
-
Serial Dilution: Prepare a 10 mM DMSO stock of the COPM hit. Perform 2-fold serial dilutions in a 96-well plate using pure DMSO.
-
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4). Crucial: Maintaining exactly 1% DMSO across all wells prevents variable co-solvent effects from artificially inflating the apparent solubility limit.
-
Equilibration: Seal and incubate the plate at 25 °C for 2 hours with orbital shaking to allow sufficient time for nucleation and particle growth.
-
Measurement: Read the plate using a laser-based nephelometer to determine the exact concentration at which light scattering deviates from the baseline.
HTS Triage Workflow Visualization
The following diagram illustrates the logical flow of our self-validating HTS cascade, specifically optimized for high-Fsp³, lipophilic scaffolds like COPM.
Workflow for HTS triage of COPM-derived libraries using ALIS and counter-screens.
Conclusion
(1-Cyclooctylpiperidin-3-yl)methanol represents a highly valuable, 3D-rich building block for modern drug discovery. While it significantly outperforms traditional flat scaffolds like BPM in terms of Fsp³ and structural novelty, its inherent lipophilicity requires a modernized screening approach. By benchmarking COPM through label-free AS-MS (ALIS) and rigorous nephelometric counter-screens, assay scientists can successfully harness its unique conformational landscape to drug previously intractable targets while completely avoiding the pitfalls of colloidal aggregation.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Proportion of sp³-hybridized Carbon Atoms in Successful Drug Discovery. Journal of Medicinal Chemistry. URL:[Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. URL:[Link]
-
Sassano, M. F., Doak, A. K., Roth, B. L., & Shoichet, B. K. (2013). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. ACS Chemical Biology. URL:[Link]
-
Annis, D. A., et al. (2024). Rapid Affinity and Microsomal Stability Ranking of Crude Mixture Libraries of Histone Deacetylase Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]
Spectroscopic Validation and Comparative Profiling of (1-Cyclooctylpiperidin-3-yl)methanol in FBDD
Strategic Context: Escaping "Flatland" in Drug Discovery
In modern Fragment-Based Drug Discovery (FBDD), medicinal chemists are actively moving away from planar, 2D screening libraries toward 3D, sp³-rich scaffolds[1]. Piperidine derivatives, particularly those with bulky N-substituents like (1-Cyclooctylpiperidin-3-yl)methanol , are highly valued for their structural flexibility, favorable lipophilicity, and ability to project pharmacophores into deep protein binding pockets[2].
However, the introduction of a large, flexible cyclooctyl ring creates significant analytical challenges. The dense aliphatic proton envelope makes it exceptionally difficult to differentiate this specific 3-yl regioisomer from its structural alternatives, such as the 4-yl regioisomer or the cyclohexyl analog. This guide provides an objective comparison of spectroscopic techniques and establishes a self-validating analytical workflow to unequivocally confirm the molecular structure of (1-Cyclooctylpiperidin-3-yl)methanol.
Comparative Analytical Resolving Power
To objectively validate the product's identity and purity, we must compare its spectroscopic profile against two common alternatives: (1-Cyclohexylpiperidin-3-yl)methanol (a ring-size analog) and (1-Cyclooctylpiperidin-4-yl)methanol (a regioisomer).
As shown in the table below, no single 1D technique is sufficient for full validation. The causality behind our analytical strategy is clear: high-resolution mass spectrometry (HRMS) resolves ring-size differences, while 2D Nuclear Magnetic Resonance (NMR) is mandatory to resolve regioisomerism.
Table 1: Resolving Power of Analytical Techniques vs. Structural Alternatives
| Analytical Technique | vs. Cyclohexyl Analog (Ring Size) | vs. 4-yl Regioisomer (Positional) | Causality & Limitations |
| HRMS (ESI-TOF) | Excellent (Δ Mass = 28.03 Da) | Fails (Identical Exact Mass) | Differentiates ring size via exact mass, but cannot distinguish positional isomers. |
| 1D ¹H NMR | Moderate (Different integration) | Poor (Severe aliphatic overlap) | The 14 cyclooctyl protons obscure the piperidine backbone in the 1.2–1.8 ppm region[3]. |
| 1D ¹³C NMR | Good (Fewer carbon signals) | Moderate (Similar shift ranges) | Carbon count confirms ring size, but shift differences between 3-yl and 4-yl are subtle. |
| 2D HMBC / COSY | Excellent | Excellent | Traces 3-bond (³J) C-H couplings, bypassing 1D overlap to map exact connectivity[4]. |
Analytical Workflow Visualization
Analytical workflow for the spectroscopic validation of (1-Cyclooctylpiperidin-3-yl)methanol.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing internal calibration checks.
Protocol A: High-Resolution Mass Spectrometry (HRMS)
-
Causality: The tertiary amine in the piperidine ring is highly basic. Electrospray Ionization in positive mode (ESI+) is deliberately chosen because it efficiently protonates the nitrogen, yielding a stable [M+H]⁺ ion without causing excessive fragmentation of the cyclooctyl ring.
-
Step 1: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid (to drive protonation).
-
Step 2: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution to ensure mass accuracy is < 5 ppm.
-
Step 3: Infuse the sample at a flow rate of 10 µL/min.
-
Self-Validation Check: The presence of the exact mass peak at m/z 226.2171 must be accompanied by the correct isotopic pattern (the A+1 peak must be at ~15.5% relative abundance, corresponding to the 14 carbon atoms).
Protocol B: Multidimensional NMR Spectroscopy
-
Causality: The 14 protons of the cyclooctyl ring create a dense, overlapping multiplet in the 1.2–1.8 ppm region. 1D NMR alone cannot reliably assign the piperidine backbone. Therefore, 2D HMBC (Heteronuclear Multiple Bond Correlation) is selected to trace the 3-bond couplings from the cyclooctyl methine proton to the piperidine ring, bypassing the aliphatic overlap[3].
-
Step 1: Dissolve 20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. CDCl₃ is chosen for its excellent solubilizing power for lipophilic amines.
-
Step 2: Acquire ¹H NMR at 600 MHz to maximize signal dispersion. Set the relaxation delay (D1) to 2.0 seconds to ensure the accurate integration of slowly relaxing aliphatic protons[4].
-
Step 3: Acquire ¹³C, COSY, HSQC, and HMBC spectra using standard pulse sequences.
-
Self-Validation Check: Calibrate the chemical shift scale using the residual CHCl₃ peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C). The structure is only validated if the HMBC shows a cross-peak between the cyclooctyl C1' proton and the piperidine C2/C6 carbons.
Spectroscopic Data Summary & Structural Assignment
The quantitative data supporting the structural assignment is summarized below. The critical differentiator between the 3-yl product and the 4-yl alternative is the COSY correlation of the hydroxymethyl group. In the 3-yl isomer, the -CH₂OH protons couple to a methine proton (C3) that is adjacent to a nitrogen-bearing methylene (C2).
Table 2: Key Spectroscopic Validation Data
| Technique | Parameter | Expected Value / Observation | Structural Significance |
| HRMS (ESI+) | Exact Mass [M+H]⁺ | m/z 226.2171 (Calc: 226.2171) | Confirms C₁₄H₂₇NO formula; rules out cyclohexyl analog. |
| FTIR (ATR) | O-H Stretch | Broad band ~3300 - 3400 cm⁻¹ | Confirms the presence of the primary alcohol. |
| FTIR (ATR) | C-N Stretch | Medium band ~1150 cm⁻¹ | Confirms the tertiary amine linkage. |
| ¹H NMR | -CH₂OH Protons | ~3.50 ppm (d, 2H, J = 6.5 Hz) | Confirms hydroxymethyl group. |
| ¹H NMR | Cyclooctyl C1' | ~2.60 ppm (m, 1H) | Methine proton adjacent to nitrogen. |
| ¹³C NMR | -CH₂OH Carbon | ~65.0 ppm | Characteristic shift for primary alcohol. |
| 2D HMBC | C1' (Cyc) to C2/C6 (Pip) | Strong ³J cross-peaks | Proves the cyclooctyl ring is attached to the piperidine nitrogen. |
Connectivity Mapping via 2D NMR
To definitively prove the regioisomer is (1-Cyclooctylpiperidin-3-yl)methanol and not the 4-yl alternative, we rely on the specific connectivity mapped by HMBC and COSY experiments.
Key HMBC and COSY NMR correlations confirming the 3-yl regioisomer connectivity.
Mechanistic Insight: The dashed red arrows represent the HMBC correlations. Because the cyclooctyl C1' proton shows a ³J coupling to both C2 and C6 of the piperidine ring, we can confidently place the cyclooctyl group on the nitrogen. Furthermore, the COSY correlation (dotted blue line) between the hydroxymethyl group and C3, which in turn couples to the nitrogen-adjacent C2, definitively locks the substitution at the 3-position, ruling out the 4-yl alternative.
References
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at:[Link]
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NMR Guidelines for ACS Journals. American Chemical Society. Available at:[Link]
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NMR Spectroscopy: Principles and Application. Michigan State University. Available at:[Link]
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N-Benzyl piperidine Fragment in Drug Discovery. National Institutes of Health (NIH) / PubMed. Available at:[Link]
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Comparative Stability Analysis of (1-Cyclooctylpiperidin-3-yl)methanol Derivatives: An In Vitro to In Vivo Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the metabolic stability of (1-Cyclooctylpiperidin-3-yl)methanol derivatives. We will navigate the critical journey from high-throughput in vitro assays to definitive in vivo pharmacokinetic studies, focusing on the interpretation of data to establish a robust in vitro-in vivo correlation (IVIVC). The methodologies and insights presented herein are designed to facilitate data-driven decisions in lead optimization and candidate selection.
Introduction: The Challenge of the Cyclooctylpiperidine Scaffold
The (1-Cyclooctylpiperidin-3-yl)methanol scaffold is a promising architectural motif in modern medicinal chemistry. The bulky, lipophilic cyclooctyl group can enhance binding to specific targets, while the piperidine ring offers a versatile anchor for further chemical modification. However, these same features present significant metabolic stability challenges. Piperidine-containing compounds are often susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, potentially leading to low oral bioavailability and short half-life due to extensive first-pass metabolism.[1]
Understanding and mitigating these metabolic liabilities early in the drug discovery process is paramount. A compound that is potent in an enzymatic assay but cannot achieve sufficient exposure in a living system is destined for failure. This guide, therefore, focuses on creating a systematic approach to first identify metabolic "soft spots" in vitro and then verify these findings through in vivo studies, ultimately correlating the data to build predictive models for future drug design.[2][3][4]
Part 1: Predictive Analysis of Metabolic Liabilities
Before embarking on experimental work, it is crucial to understand the likely metabolic pathways for this class of compounds. The piperidine ring and its large N-alkyl substituent are well-known substrates for oxidative metabolism.[5][6]
Common Metabolic Pathways for Piperidine Derivatives:
-
N-dealkylation: Cleavage of the cyclooctyl group from the piperidine nitrogen is a common metabolic route for N-substituted alicyclic amines.[5]
-
Piperidine Ring Oxidation: Oxidation at the carbons alpha to the nitrogen can lead to the formation of lactams.
-
Cyclooctyl Ring Hydroxylation: The large, lipophilic cyclooctyl ring is a prime target for hydroxylation at various positions.
-
Methanol Group Oxidation: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.
These potential sites of metabolism are illustrated in the diagram below. Identifying these "soft spots" allows for a more targeted approach to both analytical method development and subsequent structural modifications to block these metabolic routes.
Caption: Key metabolic "soft spots" on the core scaffold.
Part 2: High-Throughput In Vitro Stability Assessment
In vitro metabolic stability assays are the cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) screening. They provide a rapid and cost-effective means to rank-order compounds and identify those with sufficient metabolic stability to warrant further investigation.[7] The two most common systems are liver microsomes and hepatocytes.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs. They are excellent for assessing intrinsic clearance via oxidative metabolism.[8][9]
-
Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II (conjugative) enzymes, offering a more complete picture of hepatic metabolism.[9][10]
Representative Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.
1. Preparation of Reagents:
- Test Compound Stock: Prepare a 1 mM stock solution of the (1-Cyclooctylpiperidin-3-yl)methanol derivative in a suitable organic solvent (e.g., DMSO, Methanol). The final solvent concentration in the incubation should be ≤0.2% for DMSO or ≤1% for methanol to avoid enzyme inhibition.[11]
- Liver Microsomes: Use human or rat liver microsomes from a reputable supplier. Thaw on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
- NADPH Regenerating System (NRS): Prepare a solution containing cofactors necessary for CYP activity (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
2. Incubation Procedure:
- Pre-warm a 96-well plate containing the diluted microsome solution at 37°C for 10-15 minutes.[11]
- To initiate the reaction, add the test compound to achieve a final concentration of 1 µM.
- Immediately following, add the pre-warmed NRS to start the metabolic reaction.
- Incubate the plate at 37°C with shaking.
- At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[8]
3. Sample Analysis:
- Centrifuge the quenched samples to pellet the precipitated protein.
- Transfer the supernatant to a new plate for analysis.
- Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[10]
Hypothetical In Vitro Data for a Series of Derivatives
To illustrate the output of such an assay, Table 1 presents hypothetical data for the parent compound (CMPD-1) and three derivatives with structural modifications designed to block potential metabolic pathways.
| Compound | Modification | t½ (min) | CLint (µL/min/mg protein) |
| CMPD-1 | Parent Scaffold | 12 | 115.5 |
| CMPD-2 | Methyl group on Cyclooctyl ring | 28 | 49.5 |
| CMPD-3 | Fluorination on Piperidine ring | 45 | 30.8 |
| CMPD-4 | N-tert-butyl instead of Cyclooctyl | > 60 | < 23.1 |
Interpretation: Based on this data, CMPD-1 is rapidly metabolized. Both CMPD-2 and CMPD-3 show significantly improved stability, suggesting that hydroxylation of the cyclooctyl ring and oxidation of the piperidine ring are indeed major metabolic routes. CMPD-4, with a completely different N-substituent, shows the highest stability, indicating that N-dealkylation or metabolism on the large cyclooctyl ring is a primary driver of clearance. This allows the team to prioritize compounds like CMPD-3 and CMPD-4 for further in vivo testing.
Part 3: Definitive In Vivo Pharmacokinetic Studies
While in vitro data is invaluable for screening, in vivo studies are essential to understand how a compound behaves in a complex biological system.[12] A standard in vivo pharmacokinetic (PK) study in rodents (e.g., rats) will determine key parameters that govern drug exposure and efficacy.
Caption: Workflow from In Vitro Screening to In Vivo PK Analysis.
Hypothetical In Vivo Data
Table 2 presents hypothetical PK data for the same series of compounds following oral (PO) administration in rats.
| Compound | t½ (h) | AUC (ng·h/mL) | Cmax (ng/mL) | Oral Bioavailability (F%) |
| CMPD-1 | 1.1 | 250 | 150 | 8% |
| CMPD-2 | 2.5 | 980 | 450 | 25% |
| CMPD-3 | 4.2 | 2100 | 850 | 55% |
| CMPD-4 | 5.8 | 150 | 50 | 5% |
Part 4: Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a correlation between in vitro stability and in vivo performance.[13][14] This allows in vitro assays to serve as reliable surrogates for predicting in vivo outcomes, saving significant time and resources.
Analysis of the Hypothetical Data:
-
Good Correlation (CMPD-1, CMPD-2, CMPD-3): There is a clear trend: as in vitro stability (t½) increases, in vivo half-life, exposure (AUC), and oral bioavailability (F%) also improve. This suggests that for this chemical series, hepatic microsomal metabolism is the primary determinant of in vivo clearance. The modifications in CMPD-2 and CMPD-3 successfully blocked metabolism, leading to better drug-like properties.
-
Poor Correlation (CMPD-4): This is a critical finding. CMPD-4 was the most stable compound in vitro but exhibited extremely poor oral bioavailability. This discrepancy points to a different liability that was not captured by the metabolic assay.[1] The most likely causes are:
-
Low Intestinal Permeability: The bulky t-butyl group may hinder the compound's ability to cross the intestinal wall. A Caco-2 permeability assay would be the logical next step to investigate this.
-
Efflux Transporter Substrate: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI tract after absorption.
-
Caption: Logical relationship of factors influencing oral bioavailability.
Conclusion
The evaluation of the in vitro and in vivo stability of (1-Cyclooctylpiperidin-3-yl)methanol derivatives requires an integrated, multi-parameter approach. This guide demonstrates that while in vitro assays are powerful tools for initial screening and rank-ordering, they do not always predict the full picture of in vivo pharmacokinetics. Discrepancies between in vitro and in vivo results, such as the case of CMPD-4, are not failures but rather critical data points that illuminate other potential liabilities like poor permeability. By systematically assessing metabolism, permeability, and other ADME properties, researchers can confidently select and advance drug candidates with the highest probability of success in clinical development.
References
- Benchchem. Technical Support Center: Enhancing Piperidine Moiety Bioavailability. Benchchem.
- Sun, D., Yu, L., Hussain, M. et al. In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal.
- Mei, H., Wang, J., Li, Y. et al. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Chemical Information and Modeling.
- Wang, B., Liu, Y., Zhang, Q. et al. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions.
- U.S. Food and Drug Administration. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. FDA.gov.
- Burgess, D.J. In Vitro-In Vivo Correlation for Complex Drug Products and In Vitro/In Vivo Stability Issues. FDA.gov.
- Patsnap. How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse.
- TSI. In Vitro In Vivo Correlation (IVIVC). TSI.com.
- Patel, N., Chotai, N., Senta-Loys, M. et al. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal.
- Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs.
- WuXi AppTec. How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
- Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
- Long, C. The Role of Pharmacokinetics in Pharmaceutical Toxicology. Open Access Journals.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
